[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a fluorine atom and two pyrazole rings, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of appropriate pyrazole derivatives with fluorinating agents. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized and verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite.
Comparison with Similar Compounds
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
- 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride
- 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole
These compounds share similar structural features but differ in their specific functional groups and pharmacological activities
Properties
CAS No. |
1856087-08-5 |
---|---|
Molecular Formula |
C14H22FN5 |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-10(2)9-20-6-5-12(18-20)7-16-8-13-11(3)17-19(4)14(13)15/h5-6,10,16H,7-9H2,1-4H3 |
InChI Key |
GTLBGEVWVGPPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=NN(C=C2)CC(C)C)F)C |
Origin of Product |
United States |
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